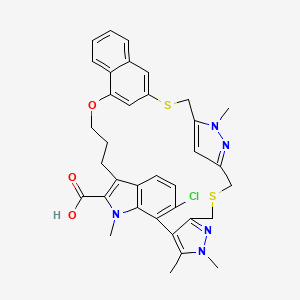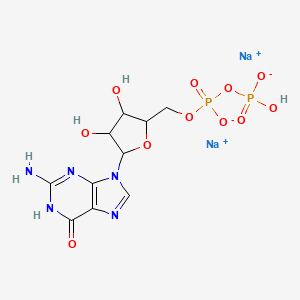
Guanosine-5'-diphosphate disodium salt
Vue d'ensemble
Description
Guanosine-5’-diphosphate disodium salt, also known as GDP, is a nucleoside diphosphate . It is used to study the kinetics and characteristics of GTPases, particularly those associated with G-protein coupled receptors . It also plays a role in cell signaling processes mediated by guanine nucleotide exchange factors .
Synthesis Analysis
Guanosine-5’-diphosphate disodium salt is used as a substrate of pyruvate kinase to produce GTP in support of RNA biosynthesis .Molecular Structure Analysis
The molecular formula of Guanosine-5’-diphosphate disodium salt is C10H13N5Na2O11P2 . The InChI Key is LTZCGDIGAHOTKN-KHRSEZDTNA-L .Chemical Reactions Analysis
Guanosine-5’-diphosphate disodium salt is majorly acted upon by 5′‐ectonucleotidases in neuronal cells .Physical And Chemical Properties Analysis
Guanosine-5’-diphosphate disodium salt is a powder that is soluble in water . It has a molecular weight of 487.16 .Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications of Guanosine-5’-diphosphate disodium salt, focusing on its unique applications:
GTPases Kinetics and Characteristics Study
This compound is utilized to investigate the kinetics and characteristics of GTPases, particularly those associated with G-protein coupled receptors (GPCRs). These studies are crucial for understanding the molecular mechanisms of signal transduction and cellular communication .
Cell Signaling Processes
Researchers use Guanosine-5’-diphosphate disodium salt to study cell signaling processes mediated by guanine nucleotide exchange factors. This helps in elucidating the pathways that control cellular responses to external stimuli .
RNA Biosynthesis Support
It serves as a substrate for pyruvate kinase in the production of GTP, which is essential for RNA biosynthesis. This application is significant in genetic research and understanding gene expression .
Fluorescent Metal Nanoclusters Research
The compound has been used in the study of fluorescent metal nanoclusters, particularly for the selectivity of guanosine 3′-diphosphate-5′-di(tri)phosphate (ppGpp), which has implications in bioimaging and biosensor development .
Hypocrellin A-Zinc Complex Emission Screening
It has been employed in screening the fluorescence emission of hypocrellin A-zinc complex, which is relevant in photodynamic therapy research for cancer treatment .
Autoradiography Assay Buffers
Guanosine-5’-diphosphate disodium salt is also a component of assay buffers used in autoradiography of mice brain sections, aiding in neurobiological studies .
Gene Regulation Exploration
The compound finds utility in exploring gene regulation mechanisms, providing insights into how genes are controlled and expressed within organisms .
Metabolic Pathways Analysis
It is also used in the analysis of metabolic pathways, helping researchers understand the complex biochemical processes that sustain life .
Each application mentioned above provides a unique insight into biological processes and aids in advancing scientific knowledge across various fields.
Thermo Scientific™ Guanosine-5’-diphosphate disodium salt - Fisher Sci Guanosine 5 -diphosphate = 90 HPLC 7415-69-2 - MilliporeSigma Guanosine 5′-diphosphate sodium salt (CAS 7415-69-2)
Mécanisme D'action
Target of Action
Guanosine-5’-diphosphate disodium salt, also known as GDP, primarily targets GTPases . These are a large family of enzymes that can bind and hydrolyze guanosine triphosphate (GTP). The GTPases are involved in various cellular processes, including protein synthesis, cell signaling, and the regulation of cell growth and differentiation .
Mode of Action
Guanosine-5’-diphosphate disodium salt interacts with its targets, the GTPases, by acting as a substrate. The GTPases hydrolyze the Guanosine-5’-diphosphate disodium salt, converting it into guanosine diphosphate (GDP) and inorganic phosphate. This reaction is crucial for the GTPases to perform their function in the cell .
Biochemical Pathways
The interaction of Guanosine-5’-diphosphate disodium salt with GTPases affects several biochemical pathways. One of these is the Ras superfamily of GTPases, which plays a key role in cell signaling. The hydrolysis of Guanosine-5’-diphosphate disodium salt by these GTPases leads to the activation of downstream signaling pathways, influencing various cellular processes such as cell growth, differentiation, and apoptosis .
Pharmacokinetics
It may be metabolized by various enzymes, including nucleoside phosphorylases and nucleotidases, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of Guanosine-5’-diphosphate disodium salt’s action are primarily related to its role as a substrate for GTPases. By providing a source of GDP, it enables these enzymes to carry out their functions, leading to the activation of various cellular signaling pathways. This can result in changes in cell growth, differentiation, and apoptosis, among other processes .
Action Environment
The action, efficacy, and stability of Guanosine-5’-diphosphate disodium salt can be influenced by various environmental factors. For instance, the presence of divalent cations, such as magnesium ions, is crucial for the activity of many GTPases. Additionally, the pH and temperature of the environment can affect the stability and activity of Guanosine-5’-diphosphate disodium salt .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O11P2.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZCGDIGAHOTKN-LGVAUZIVSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5Na2O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanosine-5'-diphosphate disodium salt | |
CAS RN |
7415-69-2 | |
| Record name | Guanosine 5'-(disodium hydrogen pyrophosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



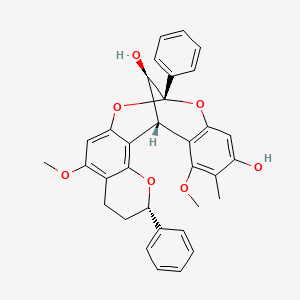
![(1S,5S,13S,21S)-9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B1649315.png)


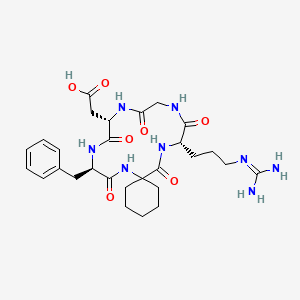
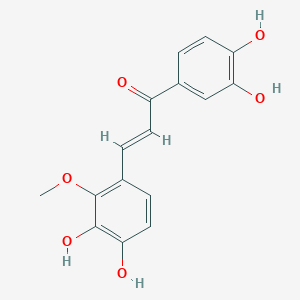
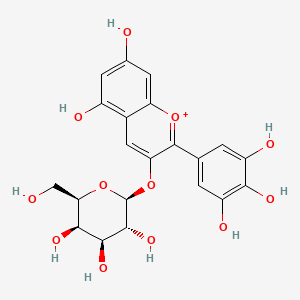

![7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B1649323.png)
![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1649325.png)
![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1649326.png)
